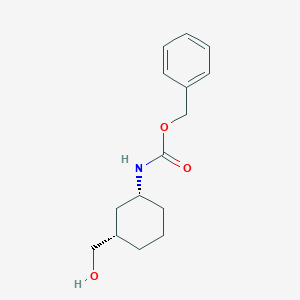![molecular formula C11H17NO B8050030 5-(Hydroxymethyl)bicyclo[3.2.2]nonane-1-carbonitrile](/img/structure/B8050030.png)
5-(Hydroxymethyl)bicyclo[3.2.2]nonane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Hydroxymethyl)bicyclo[322]nonane-1-carbonitrile is an organic compound characterized by a bicyclic structure with a hydroxymethyl group and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)bicyclo[3.2.2]nonane-1-carbonitrile typically involves the following steps:
Cyclization Reaction: The initial step involves the formation of the bicyclic core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, resulting in the bicyclo[3.2.2]nonane framework.
Functional Group Introduction: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.
Nitrile Group Addition: The carbonitrile group is typically introduced through a cyanation reaction, which can be carried out using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxymethyl group can undergo substitution reactions, such as esterification with carboxylic acids or acylation with acid chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acid chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 5-(Carboxymethyl)bicyclo[3.2.2]nonane-1-carbonitrile.
Reduction: 5-(Hydroxymethyl)bicyclo[3.2.2]nonane-1-amine.
Substitution: Various esters or amides depending on the substituent introduced.
科学研究应用
5-(Hydroxymethyl)bicyclo[3.2.2]nonane-1-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its derivatives are explored for potential pharmacological activities, including anticancer and antiviral properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
作用机制
The mechanism of action of 5-(Hydroxymethyl)bicyclo[3.2.2]nonane-1-carbonitrile depends on its specific application. In medicinal chemistry, its biological activity may involve interaction with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets would vary based on the derivative and its intended use.
相似化合物的比较
Similar Compounds
Bicyclo[3.3.1]nonane Derivatives: These compounds share a similar bicyclic structure but differ in the positioning and types of functional groups.
Bicyclo[4.3.0]nonane Derivatives: These compounds have a different ring fusion pattern but can exhibit similar chemical reactivity.
Uniqueness
5-(Hydroxymethyl)bicyclo[3.2.2]nonane-1-carbonitrile is unique due to its specific combination of a hydroxymethyl group and a carbonitrile group on a bicyclic framework. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other bicyclic compounds.
属性
IUPAC Name |
5-(hydroxymethyl)bicyclo[3.2.2]nonane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c12-8-10-2-1-3-11(9-13,6-4-10)7-5-10/h13H,1-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVXKLRSSIIMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C1)(CC2)C#N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![disodium;(5Z)-6-oxo-5-[(4-sulfonatophenyl)hydrazinylidene]naphthalene-2-sulfonate](/img/structure/B8049950.png)
![4-(3-(3',6'-Dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)butanoic acid](/img/structure/B8049957.png)
![4-[2-[(5-fluoro-6-methoxypyridin-3-yl)amino]-5-[(1S)-1-(4-methylsulfonylpiperazin-1-yl)ethyl]pyridin-3-yl]-6-methyl-1,3,5-triazin-2-amine](/img/structure/B8049966.png)

![2-(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8049990.png)
![(4-Aminobicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B8049999.png)
![Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B8050008.png)
![Tert-butyl ((5-(hydroxymethyl)bicyclo[3.2.2]nonan-1-yl)methyl)carbamate](/img/structure/B8050017.png)
![Tert-butyl (5-(aminomethyl)bicyclo[3.2.2]nonan-1-yl)carbamate](/img/structure/B8050018.png)
![Tert-butyl ((5-(aminomethyl)bicyclo[3.2.2]nonan-1-yl)methyl)carbamate](/img/structure/B8050022.png)
![5-Fluorobicyclo[3.2.2]nonan-1-amine hydrochloride](/img/structure/B8050036.png)
![Bicyclo[3.2.2]nonan-1-ylmethanamine hydrochloride](/img/structure/B8050040.png)
![Bicyclo[3.1.1]heptan-1-ylmethanamine hydrochloride](/img/structure/B8050050.png)
![4-Fluorobicyclo[2.1.1]hexan-1-amine;hydrochloride](/img/structure/B8050053.png)
